

stability and storage of 2-Iodopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodopyridine-4-carbonitrile

Cat. No.: B038671

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An In-depth Technical Guide to the Stability and Storage of **2-Iodopyridine-4-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyridine-4-carbonitrile is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a pyridine ring, an iodo group, and a nitrile moiety—makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The iodo group serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the nitrile group can be transformed into various other functional groups.

However, the very reactivity that makes this compound valuable also presents challenges regarding its stability and storage. A comprehensive understanding of its degradation pathways and optimal storage conditions is paramount to ensure its integrity, reproducibility of experimental results, and the safety of laboratory personnel. This guide provides a detailed analysis of the stability profile of **2-Iodopyridine-4-carbonitrile**, offering field-proven insights and protocols for its proper handling and storage.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for predicting its behavior. **2-Iodopyridine-4-carbonitrile** is a solid at room temperature with a defined melting point range.

Property	Value	Reference
CAS Number	114821-24-8	[1]
Molecular Formula	C ₆ H ₃ IN ₂	[1]
Molecular Weight	230.01 g/mol	[1]
Appearance	Solid	
Melting Point	76-81 °C	
Synonyms	2-Iodo-4-cyanopyridine, 2-Iodoisonicotinonitrile	[1]
Storage Class	11 - Combustible Solids	

Intrinsic Stability and Potential Degradation Pathways

While generally stable under recommended storage conditions, the functional groups present in **2-Iodopyridine-4-carbonitrile** create susceptibility to specific degradation pathways, particularly under stress conditions such as exposure to light, moisture, heat, or incompatible chemicals.[2][3]

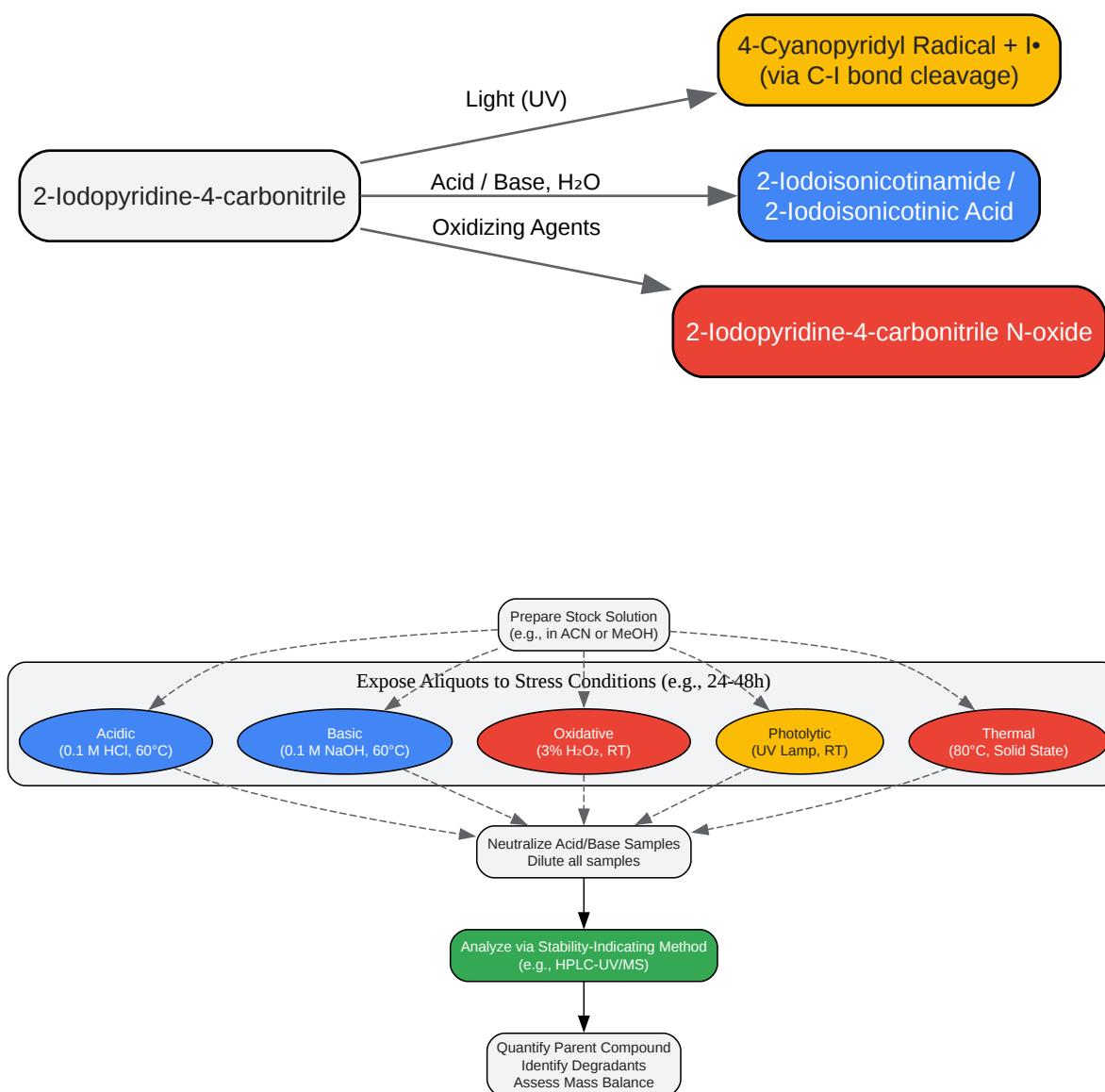
Key Sensitivities:

- **Photodegradation:** The carbon-iodine (C-I) bond is the most probable point of photolytic cleavage. Exposure to UV or even ambient light over extended periods can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of secondary reactions and sample discoloration.
- **Hydrolysis:** The nitrile group (-C≡N) is susceptible to hydrolysis under strongly acidic or basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid

(isonicotinic acid derivative). This is a critical consideration in formulation studies where pH is a key variable.

- Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents.^{[3][4]}
- Thermal Stress: While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate other degradation pathways and may eventually lead to decomposition, releasing toxic fumes such as nitrogen oxides and hydrogen iodide.^[3]

The following diagram illustrates the primary potential degradation routes under various stress conditions.



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Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **2-Iodopyridine-4-carbonitrile** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

- **Control Sample (T=0):** Immediately dilute an aliquot of the stock solution with the mobile phase to the target analytical concentration and analyze. This serves as the baseline reference.
- **Acidic Degradation:** Mix an aliquot of the stock solution with 0.1 M HCl. Incubate in a water bath at 60°C. [5]At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute, and analyze.
- **Basic Degradation:** Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. [5]At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, dilute, and analyze.
- **Oxidative Degradation:** Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide. Store at room temperature, protected from light. [5]At specified time points, withdraw a sample, dilute, and analyze.
- **Photolytic Degradation:** Expose a solution of the compound in a quartz cuvette to a UV lamp. Keep a control sample wrapped in aluminum foil at the same temperature. At specified time points, withdraw samples, dilute, and analyze. [5]7. **Thermal Degradation:** Store the solid compound in an oven at an elevated temperature (e.g., 80°C). At specified time points, cool a sample to room temperature, dissolve it in the solvent, dilute, and analyze.
- **Analysis:** Analyze all samples using a validated, stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products. The method is "stability-indicating" if it can separate the parent compound from all potential degradation products.

Conclusion

2-Iodopyridine-4-carbonitrile is a stable compound when stored and handled correctly. Its primary vulnerabilities are exposure to light, strong oxidizing agents, and non-neutral pH conditions. By implementing the storage protocols outlined in this guide—specifically, storing the compound in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated environment—researchers can ensure its long-term integrity. For professionals in drug development, conducting forced degradation studies is a crucial step to proactively understand potential liabilities in formulation and to develop robust analytical methods.

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- To cite this document: BenchChem. [stability and storage of 2-Iodopyridine-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

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